![molecular formula C16H20O6 B14257717 Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester CAS No. 184242-36-2](/img/structure/B14257717.png)
Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical properties, which make it a valuable substance for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester typically involves esterification reactions. One common method is the reaction of butanedioic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the manufacture of polymers, resins, and other industrial products
Mécanisme D'action
The mechanism of action of Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester involves its interaction with specific molecular targets. It can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The pathways involved in these reactions are complex and depend on the specific biological or chemical context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanedioic acid, diethyl ester: Similar in structure but lacks the methoxyphenyl group.
Butanedioic acid, methyl ester: Another ester derivative with different alkyl groups.
Butanoic acid, 4-methoxy-, methyl ester: Contains a methoxy group but differs in the overall structure .
Uniqueness
The presence of the [(4-methoxyphenyl)methyl]oxo- group in Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester imparts unique chemical properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
184242-36-2 |
|---|---|
Formule moléculaire |
C16H20O6 |
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
diethyl 2-[(4-methoxyphenyl)methyl]-3-oxobutanedioate |
InChI |
InChI=1S/C16H20O6/c1-4-21-15(18)13(14(17)16(19)22-5-2)10-11-6-8-12(20-3)9-7-11/h6-9,13H,4-5,10H2,1-3H3 |
Clé InChI |
UGFNBFWZYHQQFD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CC=C(C=C1)OC)C(=O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl-](/img/structure/B14257634.png)
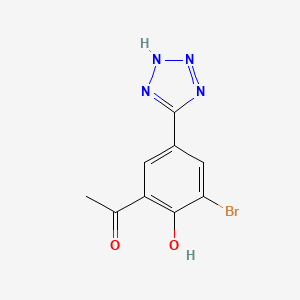
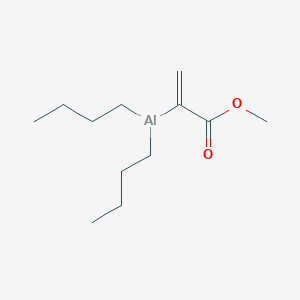
![4-Methoxy-5H-indeno[5,6-B]furan-5-one](/img/structure/B14257644.png)
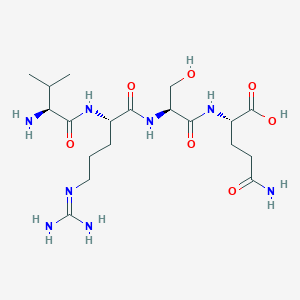
![N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride](/img/structure/B14257652.png)
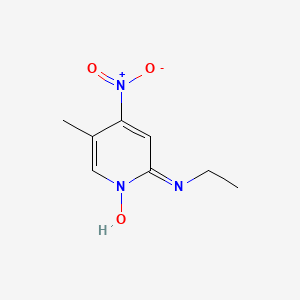

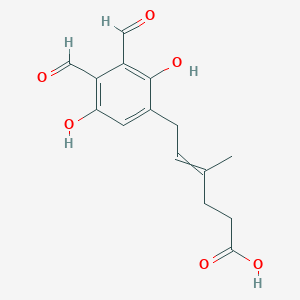

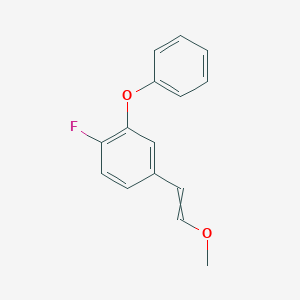
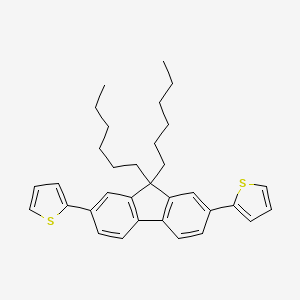
![1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione](/img/structure/B14257706.png)

